molecular formula C7H9N3O B13898322 n-Methyl-n-nitroso-1-(pyridin-2-yl)methanamine CAS No. 6332-00-9

n-Methyl-n-nitroso-1-(pyridin-2-yl)methanamine

Cat. No.: B13898322
CAS No.: 6332-00-9
M. Wt: 151.17 g/mol
InChI Key: OMTFCHKWWLNCHQ-UHFFFAOYSA-N
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Description

n-Methyl-n-nitroso-1-(pyridin-2-yl)methanamine is an organic compound with the molecular formula C7H9N3O. It is a nitrosamine derivative of pyridine, characterized by the presence of a nitroso group (-NO) attached to a methylated nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methyl-n-nitroso-1-(pyridin-2-yl)methanamine typically involves the reaction of n-Methyl-1-(pyridin-2-yl)methanamine with nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid like hydrochloric acid (HCl). The reaction is carried out under controlled temperature conditions to ensure the formation of the desired nitrosamine product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

n-Methyl-n-nitroso-1-(pyridin-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

n-Methyl-n-nitroso-1-(pyridin-2-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of n-Methyl-n-nitroso-1-(pyridin-2-yl)methanamine involves its interaction with cellular components, leading to various biological effects. The nitroso group can form reactive intermediates that interact with DNA, proteins, and other biomolecules, potentially causing mutations and other cellular changes. The compound’s effects are mediated through its ability to generate reactive oxygen species (ROS) and other reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Methyl-n-nitroso-1-(pyridin-2-yl)methanamine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. The position of the nitroso group on the pyridine ring influences its interaction with biological targets and its overall stability .

Properties

CAS No.

6332-00-9

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

N-methyl-N-(pyridin-2-ylmethyl)nitrous amide

InChI

InChI=1S/C7H9N3O/c1-10(9-11)6-7-4-2-3-5-8-7/h2-5H,6H2,1H3

InChI Key

OMTFCHKWWLNCHQ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=N1)N=O

Origin of Product

United States

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